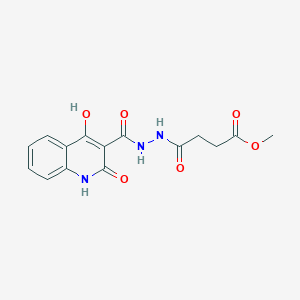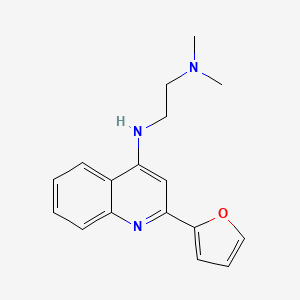![molecular formula C28H31N5O B11985509 2-(4-benzylpiperazin-1-yl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide CAS No. 303107-51-9](/img/structure/B11985509.png)
2-(4-benzylpiperazin-1-yl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BENZYL-1-PIPERAZINYL)N’-((9-ETHYL-9H-CARBAZOL-3-YL)METHYLENE)ACETOHYDRAZIDE is a complex organic compound with the molecular formula C28H31N5O and a molecular weight of 453.592 g/mol . This compound is known for its unique structure, which includes a piperazine ring, a benzyl group, and a carbazole moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
Chemical Reactions Analysis
2-(4-BENZYL-1-PIPERAZINYL)N’-((9-ETHYL-9H-CARBAZOL-3-YL)METHYLENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(4-BENZYL-1-PIPERAZINYL)N’-((9-ETHYL-9H-CARBAZOL-3-YL)METHYLENE)ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-BENZYL-1-PIPERAZINYL)N’-((9-ETHYL-9H-CARBAZOL-3-YL)METHYLENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
2-(4-BENZYL-1-PIPERAZINYL)N’-((9-ETHYL-9H-CARBAZOL-3-YL)METHYLENE)ACETOHYDRAZIDE can be compared with other similar compounds, such as:
2-(4-BENZYL-1-PIPERAZINYL)-N’-((3-METHYL-2-THIENYL)METHYLENE)ACETOHYDRAZIDE: This compound has a similar structure but includes a thienyl group instead of a carbazole moiety.
4-BENZYL-N’-((9-ETHYL-9H-CARBAZOL-3-YL)METHYLENE)-1-PIPERAZINAMINE: This compound is structurally related but lacks the acetohydrazide group.
The uniqueness of 2-(4-BENZYL-1-PIPERAZINYL)N’-((9-ETHYL-9H-CARBAZOL-3-YL)METHYLENE)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
303107-51-9 |
|---|---|
Molecular Formula |
C28H31N5O |
Molecular Weight |
453.6 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H31N5O/c1-2-33-26-11-7-6-10-24(26)25-18-23(12-13-27(25)33)19-29-30-28(34)21-32-16-14-31(15-17-32)20-22-8-4-3-5-9-22/h3-13,18-19H,2,14-17,20-21H2,1H3,(H,30,34)/b29-19+ |
InChI Key |
IDSDSNMAXVLBRH-VUTHCHCSSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CN3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C51 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CN3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Chloro-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985427.png)
![Ethyl 3-[1-(azepan-1-yl)-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate](/img/structure/B11985435.png)

![2-(biphenyl-4-yloxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11985448.png)


![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11985461.png)
![2-(4-{(E)-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)imino]methyl}-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide](/img/structure/B11985464.png)
![2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11985474.png)
![(2-{(E)-[2-(1H-benzimidazol-1-ylacetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11985478.png)
![(2E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985492.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11985502.png)
![N-[1-({[4-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-5-bromo-2-furamide](/img/structure/B11985517.png)
